2-Hydroxyethyl acrylate

説明

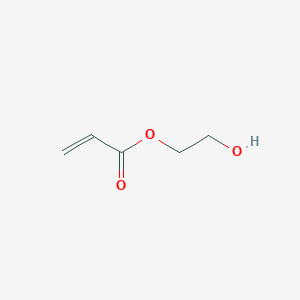

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 2 Hydroxyethyl Acrylate and Its Derivatives

Established Synthetic Pathways for HEA Monomer

The industrial production of 2-Hydroxyethyl acrylate (B77674) primarily relies on two well-established chemical reactions. These methods are the transesterification of acrylic acid with ethylene (B1197577) glycol and the ring-opening reaction of acrylic acid with ethylene oxide. atamankimya.compsu.edu

Transesterification Reactions of Acrylic Acid and Ethylene Glycol

The synthesis of 2-Hydroxyethyl acrylate can be achieved through the direct esterification of acrylic acid with ethylene glycol. atamankimya.com In one laboratory-scale example, a mixture of 0.17 moles of acrylic acid, 105.4 grams of ethylene glycol, and 0.1 grams of iodine is boiled for four hours. guidechem.com The product is then isolated through a workup procedure involving extraction and washing, followed by distillation. guidechem.com This method, however, can result in lower yields and the formation of by-products like ethylene glycol diacrylate. google.comradtech.org The use of heterogeneous catalysts has been explored to improve efficiency. Studies have investigated catalysts such as KU-2.8 in H-form and naphthalene-1,5 disulfonic acid, with the latter demonstrating higher effectiveness. akj.az

| Catalyst | Yield of 2-Hydroxyethyl(met)acrylates |

|---|---|

| KU-2.8 (H-form) | 83.6% - 87.5% |

| Naphthalene-1,5-disulfonic acid | 84.5% - 92.0% |

Reaction of Acrylic Acid with Ethylene Oxide

A more common and economically favorable industrial method for HEA synthesis is the ring-opening reaction of ethylene oxide with acrylic acid. google.com This process is characterized by fast reaction times, lower reaction temperatures, and high yields, often reaching up to 95-96%. google.comgoogle.com A typical procedure involves reacting acrylic acid with ethylene oxide in the presence of a catalyst. atamankimya.com For instance, heating a mixture of acrylic acid, ethylene oxide, and a triethylamine (B128534) catalyst at 70°C for 12 hours can produce HEA with a 94% yield after distillation. guidechem.com The primary drawback of this method relates to the highly flammable and explosive nature of ethylene oxide, which necessitates stringent safety protocols and specialized equipment. google.com

| Reactant/Catalyst | Amount | Parameter | Value |

|---|---|---|---|

| Acrylic Acid | 108g (1.5 mmol) | Temperature | 70°C |

| Ethylene Oxide | 88g (2 mol) | Time | 12 hours |

| Triethylamine | 2g (0.019 mol) | Yield | 94% |

Advanced Catalytic Systems in HEA Synthesis

Research into catalytic systems for HEA synthesis aims to enhance reaction efficiency, product purity, and process sustainability. Innovations include the use of novel materials that can be easily separated and recycled, contributing to greener manufacturing processes.

Alternative Catalysts for Enhanced Yield and Purity

Several other catalytic systems have been developed to improve the synthesis of HEA. For the reaction of ethylene oxide and acrylic acid, trivalent chromium salts, particularly chromium (III) complexes of salicylic (B10762653) acids, have been shown to produce HEA in good yield and high purity. google.com Organochromium(III) complexes like chromium(III) acetate (B1210297) and chromium(III) 2-ethylhexanoate (B8288628) are also effective. researchgate.net Another approach involves using an iron (III) compound as a catalyst with promoters such as copper, chromium, or iodine. google.com For greener synthesis, ion exchange resins supporting chromium(III) have been developed, demonstrating good catalytic performance and the potential for a total chromium recycling process. jetir.org

In the transesterification route involving ethylene glycol, heterogeneous catalysts are preferred to minimize equipment corrosion associated with acid catalysts like sulfuric acid. google.com Studies have shown that naphthalene-1,5-disulfonic acid is more effective than the KU-2.8 ion-exchange resin, leading to higher yields of the desired monomer. akj.az

Purification Techniques for HEA Monomer for Research Applications

Achieving high purity of the HEA monomer is critical for research applications, particularly in polymer synthesis, to avoid unwanted side reactions like cross-linking. google.com The primary purification method employed after synthesis is distillation under reduced pressure (vacuum distillation). atamankimya.comguidechem.com This technique effectively separates the HEA monomer from less volatile impurities, including catalysts and by-products like ethylene glycol diacrylate. guidechem.comgoogle.com

Strategies to Minimize Impurities (e.g., Ethylene Glycol Diacrylate, Acrylic Acid)

The synthesis of this compound, primarily through the reaction of acrylic acid with ethylene oxide or ethylene glycol, can lead to the formation of key impurities that affect the final product's quality and performance. atamankimya.com The most common impurities are unreacted acrylic acid and the diester, ethylene glycol diacrylate (EGDA). The presence of these impurities can be detrimental to the performance of polymers made from HEA. EGDA, in particular, can act as a crosslinking agent, altering the desired polymer structure and properties. mdpi.com

Several strategies are employed during and after the synthesis to minimize these impurities:

Reaction Control: Precise control over reaction conditions is the first line of defense. This includes maintaining the optimal molar ratio of reactants. For instance, a patent for a synthesis method using a magnetic zeolite molecular sieve catalyst specifies a molar ratio of ethylene oxide to acrylic acid between 1:(1.01~1.05) to ensure the acrylic acid is consumed, thereby minimizing its residual amount. google.com

Catalyst Selection: The choice of catalyst influences not only the reaction rate but also the selectivity towards the desired monoester, HEA, over the diester, EGDA. Catalysts are chosen to favor the primary reaction pathway and discourage the secondary reaction of HEA with another molecule of acrylic acid.

Inhibitor Use: To prevent the premature polymerization of both the acrylic acid reactant and the HEA product during synthesis and storage, polymerization inhibitors are crucial. atamanchemicals.com Common inhibitors include hydroquinone (B1673460) (HQ) and p-methoxyphenol (MEHQ). atamanchemicals.comgoogle.com

Purification Processes: Post-synthesis purification is essential for removing residual impurities. The primary method for purifying crude HEA is through vacuum or fractional distillation. atamankimya.com This process separates the lower-boiling HEA from the higher-boiling EGDA and unreacted acrylic acid, yielding a high-purity final product.

The table below summarizes common impurities and the primary methods for their mitigation.

| Impurity | Mitigation Strategy | Description |

| Acrylic Acid | Control of Reactant Molar Ratio | Using a slight excess of ethylene oxide helps to ensure the complete consumption of acrylic acid during the reaction. google.com |

| Post-reaction Purification | Unreacted acrylic acid is removed through vacuum or fractional distillation. atamankimya.com | |

| Ethylene Glycol Diacrylate (EGDA) | Catalyst Selection & Reaction Control | Optimizing the catalyst and reaction conditions (temperature, pressure, time) favors the formation of the monoester (HEA) over the diester (EGDA). |

| Post-reaction Purification | As a higher-boiling point compound, EGDA is effectively separated from HEA via distillation. atamankimya.com |

Green Chemistry Approaches in HEA Synthesis

In recent years, significant research has focused on developing "green" and more sustainable synthetic routes for this compound. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

A major focus has been on replacing traditional homogeneous heavy metal catalysts, such as chromium-based complexes. google.comresearchgate.net While effective, these catalysts pose challenges related to toxicity and waste treatment. google.com Green alternatives center on heterogeneous and recyclable catalysts.

Recyclable and Heterogeneous Catalysts:

Ion Exchange Resins: Chromium(III) supported on ion exchange resins has been shown to be a highly effective and reusable catalyst for the ring-opening reaction of ethylene oxide with acrylic acid. researchgate.netlugroup-thu.com This heterogeneous system demonstrates good catalytic performance and stability. researchgate.net A key advantage is that the catalyst can be recovered and regenerated, reducing heavy metal contamination in the final product and waste streams. researchgate.netlugroup-thu.com Research has shown that the catalytic activity originates from the heterogeneous chromium species rather than any leached metal. lugroup-thu.com

Magnetic Catalysts: To simplify catalyst recovery, magnetic catalysts have been developed. A method using a magnetic magnesium-aluminum hydrotalcite catalyst has been patented, which is easily separated from the reaction mixture using a magnetic field. This process is described as having a high yield and causing little environmental pollution, making it a clean synthetic route. google.com Similarly, magnetic zeolite molecular sieves have been used as recyclable catalysts, achieving HEA yields of over 96% without the need for a polymerization inhibitor, which simplifies product purification. google.com

The following table highlights research findings on green catalysts for HEA synthesis.

| Catalyst | Synthesis Method | Key Findings | Yield | Reference |

| IRC748@Cr(III) Resin | Ring-opening of ethylene oxide with acrylic acid | The heterogeneous catalyst showed improved activity and stability compared to conventional homogeneous systems and could be regenerated. | N/A | researchgate.netlugroup-thu.com |

| Magnetic Mg-Al Hydrotalcite | Ring-opening of ethylene oxide with acrylic acid | Provides a simple, high-yield process with easy catalyst recovery and little environmental pollution. | High | google.com |

| Magnetic Zeolite Molecular Sieve | Ring-opening of ethylene oxide with acrylic acid | The catalyst is recyclable and eliminates the need for a polymerization inhibitor, simplifying purification. | >96% | google.com |

Enzymatic Synthesis:

Another promising green chemistry avenue is the use of enzymes as biocatalysts. Enzymatic synthesis is conducted under mild conditions and offers high selectivity.

Lipase-catalyzed Synthesis: Immobilized lipases have been used to synthesize an oleic acid-based epoxy monomer by reacting this compound with epoxy stearic acid, achieving a yield of 87%. nih.gov

Amylase-catalyzed Synthesis: Amylases have been shown to catalyze the synthesis of glycosyl acrylates from starch and this compound. rsc.orgrug.nl This transglycosidation reaction demonstrates the potential for creating novel HEA derivatives from renewable resources. rsc.org

These biocatalytic methods represent a shift towards using renewable feedstocks and environmentally benign catalysts in the synthesis of acrylates and their derivatives. rsc.org

Polymerization Mechanisms and Kinetics of 2 Hydroxyethyl Acrylate

Homopolymerization of 2-Hydroxyethyl Acrylate (B77674)

The homopolymerization of 2-Hydroxyethyl acrylate (HEA) is a significant process for producing hydrophilic polymers used in various applications, including hydrogels and biomedical materials. researchgate.netmetu.edu.tr This process can be carried out using several techniques, with free radical polymerization being a prominent method.

Free Radical Polymerization Techniques

Free radical polymerization is a chain polymerization process involving initiation, propagation, and termination steps. psu.edu This method is widely used for the polymerization of a variety of monomers, including acrylates like HEA.

Studies have shown that the polymerization curves for the bulk polymerization of HEA exhibit a characteristic "S" shape, indicative of autoacceleration, with the reaction reaching 100% conversion. researchgate.netmetu.edu.tr The polymerization is highly exothermic, and the heat generated can be difficult to dissipate in the viscous medium, potentially leading to overheating. researchgate.net The resulting poly(this compound) (PHEA) from bulk polymerization is often insoluble in common solvents due to high molecular weights and strong intermolecular hydrogen bonding. researchgate.netmetu.edu.tr

Table 1: Bulk Polymerization of HEA at 60°C in Open Air psu.edu

| Time (hour) | % Conversion |

| 34.0 | 10.79 |

| 43.0 | 13.00 |

| 47.2 | 27.81 |

| 48.0 | 33.42 |

| 49.0 | 57.11 |

| 49.4 | 98.23 |

Solution polymerization is employed to better control the reaction, particularly the exothermicity, and to obtain polymers with lower molecular weights. metu.edu.tr The choice of solvent can significantly influence the polymerization kinetics and the properties of the resulting polymer.

The polymerization of HEA has been studied in various solvents, including protic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and water, as well as aprotic solvents like dimethylformamide (DMF) and carbon tetrachloride (CCl4). researchgate.netrsc.orgrsc.org

Protic Solvents: In protic solvents, hydrogen bonding plays a crucial role. rsc.org For instance, Cu(0) wire-mediated single-electron transfer living radical polymerization (SET-LRP) of HEA has been successfully performed in MeOH, mixtures of MeOH/H2O and EtOH/H2O, and pure H2O. rsc.org However, in systems with high water content, gel formation on the surface of the copper wire was observed, highlighting the heterogeneous nature of the activation process. rsc.org

Aprotic Solvents: In aprotic solvents like DMF, the hydrogen bonding interactions are different, which can affect the reactivity of the monomer. mdpi.com Studies on the copolymerization of HEA have shown that DMF can disrupt the increased reactivity of HEA that is observed in bulk polymerization. mdpi.com In carbon tetrachloride, solution polymerization of HEA leads to lower conversion rates compared to bulk polymerization, which is expected due to monomer dilution and potential chain transfer to the solvent. researchgate.net Even at low conversions, the resulting polymer was found to be insoluble. researchgate.net

The choice of solvent also impacts the branching of the polymer chains. For example, the branching level of poly(HEA) synthesized in n-butanol was found to be lower than that of poly(butyl acrylate) in the same solvent, suggesting that the hydrogen bonding in HEA reduces the occurrence of backbiting reactions. mdpi.com

The choice of initiator is critical in free radical polymerization as it dictates the generation of the initial free radicals. Both oil-soluble and water-soluble initiators are used depending on the polymerization medium.

Benzoyl Peroxide (BPO): BPO is a common oil-soluble thermal initiator. psu.edugoogle.com It decomposes upon heating to produce benzoyloxy and phenyl radicals, which then initiate polymerization. psu.edu BPO is often used in bulk and solution polymerization of acrylates. psu.edumdpi.com In redox initiator systems, BPO can be paired with a reducing agent like N,N-dimethylaniline (DMA). mdpi.comresearchgate.net This redox couple allows for the generation of free radicals at lower temperatures compared to the thermal decomposition of BPO alone. researchgate.net This is particularly advantageous in preventing bubble formation in the polymer matrix, which can occur due to the production of volatile byproducts from some initiators at high temperatures. mdpi.com

Ammonium (B1175870) Persulfate (APS): APS is a water-soluble initiator, making it suitable for emulsion or solution polymerization in aqueous media. researchgate.net It is often used in redox systems, for example, paired with N,N,N′,N′-tetramethylethylenediamine (TMEDA). researchgate.net This APS/TMEDA redox couple is effective for initiating free-radical frontal polymerization and can significantly lower the reaction temperature. researchgate.net Other persulfate initiators like potassium persulfate (KPS) and sodium persulfate have also been used, with KPS generally resulting in the highest water absorbency in the synthesized hydrogels. researchgate.net

The kinetics of HEA polymerization are typically analyzed by monitoring the monomer conversion over time. The polymerization rate is influenced by factors such as temperature, initiator concentration, monomer concentration, and the presence of a solvent.

In bulk polymerization, the reaction is often characterized by first-order kinetics with respect to the monomer at the initial stages, followed by the autoacceleration phase where the rate increases significantly. mdpi.com The rate of polymerization generally increases with temperature due to the faster decomposition of the initiator. researchgate.net For example, in the bulk polymerization of HEA, the limiting conversion is reached in a shorter time at 70°C compared to lower temperatures. researchgate.net

In solution polymerization, the rate is generally lower than in bulk due to the lower monomer concentration. researchgate.net Studies have shown that for the solution polymerization of HEA in carbon tetrachloride, the conversion increases almost linearly with time, and the gel effect is eliminated. researchgate.net

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer better control over the polymerization kinetics. acs.orgcmu.edu In ATRP of HEA, the polymerization exhibits first-order kinetics, and the molecular weight of the polymer increases linearly with conversion, with low polydispersity indices. cmu.edu Similarly, RAFT polymerization of HEA also proceeds in a controlled manner. acs.org

Table 2: Activation Energies for HEA Polymerization

| Polymerization Condition | Activation Energy (kJ/mol) | Reference |

| Bulk Polymerization | 155.8 | researchgate.netresearchgate.netmetu.edu.tr |

| Bulk Polymerization (Isothermal, low conversion) | ~80 | nih.gov |

| Bulk Polymerization with Graphene Oxide (Isothermal, low conversion) | ~70 | nih.gov |

Controlled/Living Radical Polymerization (CRP/LRP) of HEA

Controlled/living radical polymerization techniques are paramount for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization method that has been successfully applied to the homopolymerization of this compound. cmu.eduepa.govaminer.org This technique allows for the synthesis of poly(this compound) (PHEA) with predictable molecular weights and low polydispersities (Mw/Mn ≤ 1.2). cmu.edu

The polymerization typically exhibits first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with conversion, which are key characteristics of a controlled polymerization process. cmu.eduepa.gov ATRP of HEA can be conducted in both bulk and aqueous solutions, demonstrating the method's tolerance to protic media. cmu.eduepa.gov

A typical ATRP system for HEA involves an alkyl halide initiator, a transition metal complex (e.g., copper(I) bromide/2,2'-bipyridine), which acts as the catalyst, and the monomer. The mechanism is based on a reversible redox process where the transition metal complex reversibly activates and deactivates the propagating polymer chains. cmu.edu This dynamic equilibrium between active and dormant species minimizes termination reactions, allowing for controlled chain growth. cmu.edu

Studies have shown that the concentration of the deactivator (e.g., Cu(II) species) can remain constant throughout the polymerization under certain conditions, which simplifies the kinetic analysis. acs.org The rate of polymerization is influenced by several factors, including the concentrations of the initiator, catalyst, and deactivator, as well as temperature. cmu.eduresearchgate.net The development of highly active catalyst systems, such as those employing ligands like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), has enabled ATRP to be performed with very low catalyst concentrations. cmu.edu Furthermore, techniques like Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP have been developed to further reduce the amount of catalyst needed, making the process more environmentally friendly. nih.gov

Table 1: Representative Conditions for ATRP of HEA

| Initiator | Catalyst System | Solvent | Temperature (°C) | Mw/Mn | Reference |

| Methyl 2-bromopropionate | CuBr/2,2'-bipyridine | Bulk | 90 | ~1.2 | cmu.edu |

| Methyl 2-bromopropionate | CuBr/2,2'-bipyridine | 1:1 Aqueous Solution | 90 | ~1.2 | cmu.edu |

| Alkyl bromide | Cu(I)Br/Cu(II)Br2/PMDETA | - | - | - | acs.org |

This table presents illustrative examples and not an exhaustive list of all possible conditions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique for synthesizing well-defined PHEA. acs.orgmdpi.com This method relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer process. mdpi.com

Kinetic investigations of HEA polymerization via RAFT have demonstrated controlled characteristics, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. acs.orgugent.be The choice of the RAFT agent is crucial for achieving good control over the polymerization. Dibenzyltrithiocarbonate (DBTTC) has been successfully employed as a chain transfer agent (CTA) for the RAFT polymerization of HEA. acs.orgugent.be

The process allows for the synthesis of various polymer architectures, including homopolymers and block copolymers. acs.orgugent.be For instance, well-defined triblock copolymers of HEA and 2-methoxyethyl acrylate (MEA) have been synthesized using HEA-based homopolymers as macro-chain transfer agents (MCTAs). acs.org Kinetic studies of the copolymerization of HEA and MEA have shown that both monomers have similar reactivity, leading to the formation of ideal random copolymers. ugent.beacs.org

The polymerization is typically initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN). acs.org The propagating radicals react with the RAFT agent, forming a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization, thus allowing for the controlled growth of polymer chains. mdpi.com

Table 2: Example of RAFT Polymerization Conditions for HEA

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Polymer Architecture | Reference |

| Dibenzyltrithiocarbonate (DBTTC) | AIBN | DMF | 70 | Homopolymer | acs.org |

| Dibenzyltrithiocarbonate (DBTTC) | AIBN | DMF | 70 | Triblock Copolymer | acs.org |

| Xanthate | Photoinitiator | - | - | - | researchgate.net |

This table provides an example and is not an exhaustive list.

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization of various monomers, including HEA. nih.govresearchgate.net This method is valued for its simplicity, often requiring only a unimolecular initiator and the monomer. researchgate.net

NMP has been successfully used for the copolymerization of HEA with other monomers, such as 2-hydroxypropyl acrylate (HPA), to create copolymers with specific properties like thermoresponsiveness. nih.gov Kinetic studies of the NMP copolymerization of HEA and HPA have indicated an ideal random copolymerization behavior. nih.gov

The mechanism of NMP involves the reversible trapping of the propagating radical by a nitroxide to form a dormant alkoxyamine species. Thermal cleavage of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. sci-hub.red Common nitroxides used in NMP include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). sci-hub.red

Despite its advantages, NMP can face challenges, such as the need for relatively high temperatures and potential side reactions. sci-hub.red The successful implementation of NMP for HEA often depends on the careful selection of the nitroxide and reaction conditions to ensure good control over the polymerization. nih.govresearchgate.net

Table 3: NMP System for HEA Copolymerization

| Monomers | Initiator/Nitroxide | Property Investigated | Reference |

| HEA and 2-hydroxypropyl acrylate (HPA) | Blocbuilder®/SG-1 | Copolymerization kinetics and thermoresponsive properties | nih.gov |

| HEA and oligomeric poly(α-methyl-β-alanine) | - | Synthesis of amphiphilic graft copolymer | tandfonline.com |

This table highlights examples of NMP applications with HEA.

Non-Radical Polymerization Pathways for HEA

Beyond radical polymerization, HEA can also be polymerized through non-radical pathways, which proceed via different mechanisms and can yield polymers with unique structures.

Michael-type addition polymerization of HEA offers a non-radical route to produce poly(ester-ether)s. researchgate.net This reaction involves the addition of the hydroxyl group of one HEA monomer to the carbon-carbon double bond of another, catalyzed by basic or nucleophilic initiators. researchgate.net

This polymerization proceeds smoothly at room temperature and can be catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net The resulting polymers have a distinct ether-ester chain structure, which differs from the carbon-carbon backbone of polymers produced via radical polymerization. researchgate.net Molecular weights (Mn) of up to 9000 g/mol have been achieved through this method. researchgate.net

The structure of the polymer has been confirmed through detailed analysis using NMR and ESI-MS, as well as methanolysis, which also allowed for the estimation of the frequency of transesterification side reactions. researchgate.net

Proton transfer polymerization is another non-radical pathway for HEA, which shares characteristics of both chain growth and step-growth polymerization. tandfonline.comtandfonline.com This anionic polymerization is initiated by alkaline metals or their alcoholates. tandfonline.com

The mechanism involves the transfer of a proton, leading to the formation of a polymer chain. tandfonline.com However, the polymerization can be accompanied by side reactions, such as transesterification, which can lead to the formation of byproducts like polyester (B1180765) diacrylates, polyester diols, and macrocycles, especially when initiated with tert-BuOLi. tandfonline.com The living chain polymerization mechanism tends to dominate when the reaction is carried out heterogeneously. tandfonline.com

Oxa-Michael Addition Reactions

The Oxa-Michael addition, a type of conjugate addition reaction, is a significant pathway for the polymerization of this compound. This reaction involves the nucleophilic addition of a hydroxyl group to the electron-deficient double bond of the acrylate. The polymerization of HEA through this mechanism can be initiated by various basic and/or nucleophilic catalysts. The resulting polymers possess a distinct poly(ester-ether) chain structure.

N-heterocyclic carbenes (NHCs) have been demonstrated to be effective catalysts for the Oxa-Michael addition polymerization of hydroxyl-functionalized acrylate monomers like HEA. acs.orgrsc.org This polymerization proceeds smoothly at room temperature, yielding poly(ester-ether)s. acs.orgrsc.org Detailed analysis using NMR and ESI-MS has shown that the NHC catalyst is covalently attached to the C-terminus of the polymer chain. This indicates that the NHC functions as a Lewis base, generating a zwitterionic intermediate without directly activating the hydroxyl groups of the monomers. acs.orgrsc.org

Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP), have also been employed as catalysts. mdpi.com These catalysts have been shown to be superior to the more common triphenylphosphine (B44618) (TPP) in promoting Oxa-Michael additions. mdpi.com The polymerization of HEA using TMTPP at room temperature can produce polymers with number average molar masses around 1200 g/mol . mdpi.com However, at elevated temperatures like 80°C, the formation of Rauhut-Currier-type repeat units is observed, which can lead to lower molar masses. mdpi.com

It is important to note that during the Oxa-Michael addition polymerization of HEA, transesterification reactions can occur as a side reaction. researchgate.net This can influence the final polymer structure by increasing the randomness of the repeating units. researchgate.net

Copolymerization of this compound

The incorporation of this compound into copolymers is a versatile method for modifying polymer properties, largely due to the reactive hydroxyl group which can participate in post-polymerization reactions such as crosslinking. The copolymerization behavior of HEA is significantly influenced by factors such as hydrogen bonding and the choice of solvent.

Copolymerization with Other Acrylates (e.g., Butyl Acrylate)

The radical copolymerization of this compound with other acrylates, such as Butyl Acrylate (BA), is a common industrial practice. The kinetics and composition of the resulting copolymers are intricately linked to intermolecular forces and the reaction medium.

Hydrogen bonding plays a crucial role in the copolymerization of HEA. The hydroxyl group of HEA can form hydrogen bonds with other HEA monomers, the comonomer, the solvent, and the polymer backbone. These interactions can alter the electron density around the vinyl group, thereby affecting its reactivity. Studies have shown that HEA is incorporated into copolymers with butyl methacrylate (B99206) (BMA) at a higher relative rate than butyl acrylate (BA) in bulk polymerization. rsc.org This increased reactivity is attributed to hydrogen bonding.

The extent of branching in BA/HEA copolymers is also influenced by hydrogen bonding. In batch copolymerizations, the presence of HEA leads to a decrease in branching levels. researchgate.net The introduction of a hydrogen-bonding solvent like n-pentanol also results in a noticeable reduction in branching. researchgate.net

The choice of solvent has a profound impact on the copolymerization of HEA with other acrylates. The solvent can compete with or promote hydrogen bonding interactions, thereby altering the relative reactivities of the comonomers. For the copolymerization of HEA with butyl methacrylate (BMA), it has been observed that the copolymer composition is more dependent on the solvent choice than the propagation kinetics. acs.orgrsc.org

Different solvents can either enhance or reduce the incorporation of HEA. For instance, in the copolymerization of HEA and BMA, the use of dimethylformamide (DMF) and n-butanol (BuOH) reduces the rate of HEA incorporation. rsc.org In contrast, solvents like xylenes, methyl isobutyl ketone (MIBK), and butyl propionate (B1217596) increase the relative reactivity of HEA. acs.orgrsc.org In the case of BMA/HEA copolymerization in xylenes, the reactivity ratios were found to be rBMA = 0.96 ± 0.05 and rHEA = 1.35 ± 0.14, indicating a higher incorporation of HEA. rsc.org

The following table summarizes the effect of different solvents on the reactivity ratios for the copolymerization of BMA and HEA.

| Solvent | rBMA | rHEA | Reference |

| Xylenes | 0.96 ± 0.05 | 1.35 ± 0.14 | rsc.org |

Graft Copolymerization Techniques (e.g., onto Collagen Backbones)

Graft copolymerization is a powerful technique to modify the properties of natural polymers by attaching synthetic polymer chains to the natural backbone. This compound has been successfully grafted onto collagen, often in combination with other monomers like acrylic acid (AA), to create novel biomaterials.

Novel superabsorbent hydrogels have been synthesized by grafting crosslinked poly(acrylic acid-co-2-hydroxyethyl acrylate) (PAA-co-PHEA) chains onto collagen backbones. researchgate.netscielo.br This is typically achieved through a free-radical polymerization method using an initiator such as ammonium persulfate (APS) and a crosslinker like N,N'-methylene bisacrylamide (MBA). researchgate.netscielo.br The proposed mechanism involves the generation of radicals on the collagen backbone, which then initiate the polymerization of the vinyl monomers. scielo.brscielo.br The resulting collagen-g-(PAA-co-PHEA) hydrogels exhibit pH-responsive swelling behavior. scielo.br The properties of these hydrogels, including their swelling capacity, are influenced by the concentration of the crosslinker and the ratio of the comonomers (AA/HEA). scielo.br

Block Copolymer Synthesis Involving HEA Units

The synthesis of block copolymers incorporating this compound (HEA) is a significant area of research, primarily driven by the unique properties conferred by the hydrophilic PHEA block. These copolymers are often amphiphilic, leading to applications in areas like biomaterials and coatings. acs.org Controlled radical polymerization (CRP) techniques are essential for creating well-defined block copolymers with controlled molecular weights and low polydispersity. acs.orgsigmaaldrich.com The main CRP methods used for HEA include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). acs.orgacs.orgacs.org

Atom Transfer Radical Polymerization (ATRP)

ATRP was the first controlled radical polymerization method reported for the direct synthesis of poly(this compound) (PHEA). acs.org However, direct polymerization can be challenging. A common strategy involves the polymerization of a protected monomer, 2-trimethylsilyloxyethyl acrylate (TMS-HEA), followed by the hydrolysis of the trimethylsilyl (B98337) groups to yield the desired HEA units. acs.org This approach has been successfully used to create di- and triblock copolymers with monomers like n-butyl acrylate (n-BA). acs.orgresearchgate.net For instance, using methyl 2-bromopropionate as an initiator and a CuIBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine catalyst system, well-defined block copolymers of n-BA and TMS-HEA were synthesized, which were then hydrolyzed to form amphiphilic P(n-BA)-b-P(HEA) copolymers. acs.org These resulting block copolymers exhibit two distinct glass transition temperatures (Tg), corresponding to the individual blocks. acs.org

Alternatively, HEA can be polymerized directly using ATRP in aqueous media or dimethyl sulfoxide (B87167) (DMSO). acs.orgmdpi.com The synthesis of PHEA-based block copolymers via ATRP has been explored for creating functional materials for biomedical applications, such as drug delivery systems and biocompatible surfaces. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile method for synthesizing a wide array of functional polymers with complex architectures, including HEA-containing block copolymers, without the need for protecting group chemistry. acs.orgusm.edu Well-defined homopolymers of HEA (PHEA) can be synthesized using a suitable chain transfer agent (CTA), such as dibenzyltrithiocarbonate (DBTTC). acs.orgacs.orgugent.be These PHEA homopolymers can then act as macro-chain transfer agents (macro-CTAs) for the subsequent polymerization of a second monomer to form block copolymers. acs.orgugent.be

This strategy has been employed to create triblock copolymers of HEA and 2-methoxyethyl acrylate (MEA), with structures like P(HEA)-block-P(MEA)-block-P(HEA). acs.orgacs.org Similarly, diblock and triblock copolymers of HEA and stearyl acrylate (SA) have been precisely synthesized via RAFT, yielding materials with interesting crystallization properties and potential for applications such as water-repellent coatings. scirp.org For example, a PHEA-b-PSA-b-PHEA triblock copolymer showed good water repellency. scirp.org The kinetics of RAFT polymerizations involving HEA are typically well-controlled, showing a linear evolution of molecular weight with monomer conversion. acs.orgacs.org

Nitroxide-Mediated Polymerization (NMP)

NMP is another technique used for the controlled polymerization of HEA to produce block copolymers. acs.orgatamankimya.com Amphiphilic block copolymers of n-butyl acrylate (BA) and HEA have been synthesized using this method. acs.orgatamanchemicals.com The process often involves preparing a poly(n-butyl acrylate) macroinitiator capped with a nitroxide mediating agent, such as SG1 (N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethylpropyl) nitroxide). acs.org This macroinitiator is then chain-extended with HEA to form the P(BA)-block-P(HEA) copolymer. acs.org The polymerization is typically conducted at elevated temperatures (e.g., 105-120 °C), and the reaction progress can be monitored over time, with control over the polymerization being more effective at higher temperatures for shorter reaction times. acs.org

| First Monomer | Second Monomer | Polymerization Method | Resulting Copolymer Structure | Key Findings/Characteristics | References |

| n-Butyl acrylate (n-BA) | 2-Trimethylsilyloxyethyl acrylate (TMS-HEA) | ATRP | Diblock & Triblock: P(n-BA)-b-P(HEA) | Hydrolysis of silyl (B83357) group required post-polymerization. Amphiphilic copolymers form dispersions in water. | acs.org, researchgate.net |

| This compound (HEA) | 2-Methoxyethyl acrylate (MEA) | RAFT | Triblock: P(HEA)-b-P(MEA)-b-P(HEA) | Synthesized using a PHEA macro-CTA. Copolymers exhibit thermoresponsive properties. | acs.org, acs.org, ugent.be |

| n-Butyl acrylate (n-BA) | This compound (HEA) | NMP | Diblock: P(n-BA)-b-P(HEA) | Synthesized using a pBA macroinitiator capped with SG1 nitroxide. | acs.org |

| Stearyl acrylate (SA) | This compound (HEA) | RAFT | Diblock & Triblock: PHEA-b-PSA, PSA-b-PHEA-b-PSA | Different sequence structures were synthesized, affecting crystallization and surface properties. | scirp.org |

| N,N-dimethylacrylamide (DMA) | N-(2-hydroxyethyl)acrylamide (HEAm) | RAFT | Diblock: P(DMA)-b-P(HEAm) | Hydroxy-functional scaffold prepared for further modular transformations. | usm.edu |

Terpolymerization and Multi-component Systems

This compound is frequently incorporated into terpolymers and other multi-component systems to impart specific properties, most notably hydrophilicity, and to provide reactive sites for crosslinking or further functionalization. tandfonline.com These complex polymers are synthesized through various polymerization techniques, including free radical polymerization and emulsion polymerization, for a wide range of applications. tandfonline.com

Hydrogel Systems

Terpolymeric hydrogels containing HEA are extensively studied for biomedical applications. For example, poly(N-vinylcaprolactam-co-2-hydroxyethyl acrylate-co-itaconic acid) terpolymers have been synthesized by free radical polymerization. researchgate.net In these systems, the inclusion of HEA and itaconic acid, both hydrophilic monomers, increases the swelling capacity of the hydrogel and influences its drug loading and release characteristics. researchgate.net The release of a model drug was found to be faster at a higher pH (7.2) due to the ionization of the hydrophilic groups from HEA and itaconic acid. researchgate.net Another example involves a terpolymeric hydrogel of hyaluronate, HEA, and gelatin methacryloyl, created for biomaterial applications with tunable mechanical properties and cell interaction capabilities. nih.gov

Emulsion and Latex Systems

Photopolymerized Systems

HEA is also a component in multi-monomer systems designed for photolithographic processing. Cross-linked terpolymers of 2-hydroxyethyl methacrylate (HEMA), HEA, and 2-ethylhexyl methacrylate (EHMA) have been created to produce mechanically adaptive materials. rsc.org These materials are designed to be rigid in a dry state but soften significantly under physiological conditions, making them suitable for applications like neural implants. The inclusion of HEA contributes to the material's ability to absorb water, which plasticizes the polymer and lowers its glass transition temperature. rsc.org

| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | System/Application | Key Findings | References |

| N-vinylcaprolactam (VCL) | This compound (HEA) | Itaconic acid (IA) | Free Radical Polymerization | Terpolymeric Hydrogel / Drug Delivery | HEA content influences swelling, drug loading, and release rates. | , researchgate.net |

| Vinyl acetate (B1210297) (VAc) | Butyl acrylate (BA) | This compound (HEA) | Emulsion Polymerization | Cationic Terpolymer Latex / Coatings, Adhesives | HEA concentration controls latex particle size, viscosity, and water absorption. | tandfonline.com, ajgreenchem.com, researchgate.net |

| Hyaluronate (HA) | This compound (HEA) | Gelatin methacryloyl (GM) | Free Radical Polymerization | Terpolymeric Hydrogel / Biomaterial | HEA was grafted to HA to improve elasticity and mechanical properties. | nih.gov |

| 2-Hydroxyethyl methacrylate (HEMA) | This compound (HEA) | 2-Ethylhexyl methacrylate (EHMA) | Photopolymerization | Mechanically Adaptive Polymer / Neural Implants | Terpolymer softens upon hydration due to plasticization, influenced by HEA content. | rsc.org |

| Pentaerythritol tetraacrylate | This compound (HEA) | - | In situ Copolymerization | Gel Polymer Electrolyte / Batteries | Forms a 3D compact-stacked structure due to intermolecular hydrogen bonding. | rsc.org |

Advanced Characterization Techniques for 2 Hydroxyethyl Acrylate Polymers Phea

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure and molecular architecture of PHEA. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful and rapid method for identifying the functional groups present in a polymer, confirming the polymerization of 2-hydroxyethyl acrylate (B77674) (HEA), and studying intermolecular interactions such as hydrogen bonding. metu.edu.trlp.edu.ua The polymerization of HEA to PHEA is readily confirmed by the disappearance of the characteristic peaks of the vinyl group (C=C) in the monomer. researchgate.net

Key characteristic absorption bands in the FTIR spectrum of PHEA include:

A broad band centered around 3415-3500 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups. lp.edu.uaresearchgate.netresearchgate.net

A strong absorption peak in the range of 1712-1719 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the ester group. lp.edu.uaresearchgate.netresearchgate.net

Aliphatic C-H stretching vibrations are observed around 2949 cm⁻¹. researchgate.net

Peaks at approximately 1410 cm⁻¹ and 927 cm⁻¹ are attributed to the CH₂ groups. lp.edu.ua

The C-O stretching of the ester group appears around 1160-1200 cm⁻¹. researchgate.netresearchgate.net

The disappearance of the C=C double bond peaks, typically seen at 1638 cm⁻¹ and 935 cm⁻¹ in the HEA monomer, is a clear indicator of successful polymerization. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for PHEA

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3415-3500 | -OH stretching | lp.edu.uaresearchgate.netresearchgate.net |

| 1712-1719 | C=O stretching (ester) | lp.edu.uaresearchgate.netresearchgate.net |

| 2949 | Aliphatic C-H stretching | researchgate.net |

| 1410 | -CH₂- bending | lp.edu.uaresearchgate.net |

| 1160-1200 | C-O stretching (ester) | researchgate.netresearchgate.net |

| 1638, 935 | C=C stretching (disappears upon polymerization) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture

NMR spectroscopy provides detailed information about the molecular structure and composition of PHEA and its copolymers at the atomic level. ontosight.aikaist.ac.kr Both ¹H NMR and ¹³C NMR are used to confirm the polymer structure and, in the case of copolymers, to determine the monomer composition. researchgate.netresearchgate.net

In the ¹H NMR spectrum of PHEA, the characteristic signals are assigned as follows:

The protons of the polymer backbone (-CH₂-CH-) appear in the region of 1.4-2.4 ppm. semanticscholar.orgresearchgate.net

The protons of the side chain methylene (B1212753) groups (-O-CH₂-CH₂-OH) are observed at approximately 3.5-4.3 ppm. researchgate.netsemanticscholar.orgresearchgate.net

The hydroxyl proton (-OH) gives a signal around 4.7-5.0 ppm. researchgate.netsemanticscholar.org

The absence of vinyl proton signals, which are present in the HEA monomer spectrum at 5.8-6.4 ppm, further confirms polymerization. researchgate.net

¹³C NMR spectroscopy provides complementary structural information. For PHEA, the key signals include those for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the polymer backbone.

Table 2: ¹H NMR Chemical Shifts for PHEA

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| 1.4-2.4 | -CH₂-CH- (polymer backbone) | semanticscholar.orgresearchgate.net |

| 3.5-4.3 | -O-CH₂-CH₂-OH (side chain) | researchgate.netsemanticscholar.orgresearchgate.net |

| 4.7-5.0 | -OH (hydroxyl proton) | researchgate.netsemanticscholar.org |

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for assessing the purity of the polymer and determining its molecular weight characteristics, which are critical for its end-use performance.

High-Performance Liquid Chromatography (HPLC) for Purity and Oxidation Products

High-Performance Liquid Chromatography (HPLC) is a valuable tool for determining the purity of PHEA and for analyzing potential side products or degradation products, such as oxidation products. royalsocietypublishing.org For instance, HPLC can be used to verify the structure of oxidized PHEA (OPHEA), where some of the primary hydroxyl groups are converted to aldehyde groups. royalsocietypublishing.org By using a suitable column, such as a C18 column, and a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, it is possible to separate the polymer from low molecular weight impurities or unreacted monomer. royalsocietypublishing.orgsielc.com HPLC analysis can also be used to confirm that no undesirable side reactions, such as the hydrolysis of the ester group to form polyacrylic acid, have occurred during modification processes. royalsocietypublishing.org

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, Ð) of polymers like PHEA. mtoz-biolabs.comjordilabs.comscirp.org This technique separates polymer molecules based on their size in solution. shimadzu.com The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and Ð are crucial parameters that influence the mechanical and rheological properties of the polymer. scirp.org GPC analysis of PHEA and its copolymers typically uses a mobile phase in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or aqueous solutions, and is calibrated with polymer standards of known molecular weights, like polystyrene or polyethylene (B3416737) oxide. royalsocietypublishing.orgscirp.org Unimodal and narrow peaks in the GPC chromatogram are indicative of a well-controlled polymerization process. researchgate.net

Thermal Analysis of PHEA and Copolymers

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of PHEA and its copolymers. These properties are important for understanding the material's behavior at different temperatures and for determining its processing and application limits. tandfonline.com

DSC is used to measure the glass transition temperature (T₉) of the polymer, which is a key characteristic of amorphous polymers. researchgate.net The T₉ of PHEA is influenced by its molecular weight and can be tailored by copolymerization with other monomers. researchgate.net For example, the T₉ of PHEA has been reported to be around -7.9°C, and in copolymers, distinct glass transitions for each block may be observed. researchgate.net

TGA provides information about the thermal stability and decomposition profile of the polymer. tandfonline.com For amphiphilic graft copolymers of PHEA, TGA can show multi-step decomposition curves corresponding to the different polymer blocks. tandfonline.com

Table 3: Thermal Properties of PHEA and its Copolymers

| Polymer | Technique | Property | Value | Reference |

|---|---|---|---|---|

| PHEA | DSC | Glass Transition Temperature (T₉) | -7.9 °C | researchgate.net |

| PHEA-g-PmBA | DSC | Glass Transition Temperature (T₉) | -12.87 °C | tandfonline.com |

| PHEA-g-PmBA | TGA | Decomposition Temperatures | 306 °C, 369 °C, 403 °C | tandfonline.com |

| PHEA-b-PSA Copolymers | DSC | Crystallization Temperature | 37.3 - 49.6 °C | scirp.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the thermal transitions of polymers, including the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For neat PHEA, the glass transition temperature is typically observed at approximately 13°C. researchgate.net However, this value can be influenced by several factors, including the presence of crosslinkers, the incorporation of other polymers or nanoparticles, and the water content in hydrogels. For instance, the addition of a crosslinker can slightly increase the Tg by reducing the mobility of the macromolecular chains. researchgate.net